Cas no 351534-58-2 (3-(5-Nitro-benzooxazol-2-yl)-phenylamine)
3-(5-Nitro-benzooxazol-2-yl)-phenylamine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Nitro-benzooxazol-2-yl)-phenylamine
- 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline
- Benzenamine, 3-(5-nitro-2-benzoxazolyl)-
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- Inchi: 1S/C13H9N3O3/c14-9-3-1-2-8(6-9)13-15-11-7-10(16(17)18)4-5-12(11)19-13/h1-7H,14H2
- InChI Key: CAHVTLRJEZTTAY-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(C2=NC3=CC([N+]([O-])=O)=CC=C3O2)=C1
3-(5-Nitro-benzooxazol-2-yl)-phenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518738-1g |
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline |
351534-58-2 | 97% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A508007-1g |
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline |
351534-58-2 | 97% | 1g |
$400.0 | 2024-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624924-1g |
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline |
351534-58-2 | 97% | 1g |
¥2744.0 | 2023-03-11 | |
| Crysdot LLC | CD11137897-1g |
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline |
351534-58-2 | 97% | 1g |
$396 | 2024-07-17 | |
| Crysdot LLC | CD11137897-5g |
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline |
351534-58-2 | 97% | 5g |
$1107 | 2024-07-17 | |
| Crysdot LLC | CD11137897-10g |
3-(5-Nitrobenzo[d]oxazol-2-yl)aniline |
351534-58-2 | 97% | 10g |
$1548 | 2024-07-17 |
3-(5-Nitro-benzooxazol-2-yl)-phenylamine Suppliers
3-(5-Nitro-benzooxazol-2-yl)-phenylamine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 3-(5-Nitro-benzooxazol-2-yl)-phenylamine
Introduction to 3-(5-Nitro-benzooxazol-2-yl)-phenylamine (CAS No. 351534-58-2)
3-(5-Nitro-benzooxazol-2-yl)-phenylamine, identified by its Chemical Abstracts Service (CAS) number 351534-58-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development.
The molecular structure of 3-(5-Nitro-benzooxazol-2-yl)-phenylamine consists of a benzooxazole core substituted with a nitro group at the 5-position and an amine moiety at the 2-position, linked to a phenyl ring. This unique arrangement confers distinct electronic and steric properties, which are critical in determining its interaction with biological targets. The presence of the nitro group enhances electron-withdrawing effects, while the amine and phenyl groups provide opportunities for hydrogen bonding and hydrophobic interactions, respectively.
In recent years, there has been growing interest in benzooxazole derivatives due to their demonstrated pharmacological properties. Benzooxazole scaffolds are known for their role in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The nitration at the 5-position of the benzooxazole ring introduces additional reactivity, allowing for further functionalization and diversification of the compound’s pharmacophore.
One of the most compelling aspects of 3-(5-Nitro-benzooxazol-2-yl)-phenylamine is its potential as a lead compound in the development of novel therapeutic agents. Researchers have been exploring its derivatives to identify compounds with enhanced potency and selectivity. For instance, modifications to the phenyl ring or the amine moiety can lead to significant changes in biological activity, making this compound a valuable starting point for structure-activity relationship (SAR) studies.
The synthesis of 3-(5-Nitro-benzooxazol-2-yl)-phenylamine involves multi-step organic reactions, typically starting from commercially available precursors such as 2-amino-5-nitrobenzoic acid or 5-nitrobenzoyl chloride. The key steps include condensation reactions to form the benzooxazole ring, followed by nucleophilic substitution or coupling reactions to introduce the phenylamine moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of 3-(5-Nitro-benzooxazol-2-yl)-phenylamine with target proteins. These studies often utilize docking algorithms to predict interactions with enzymes and receptors relevant to diseases such as cancer and inflammation. The results suggest that this compound may exhibit inhibitory activity against specific therapeutic targets, warranting further experimental validation.
In preclinical research, 3-(5-Nitro-benzooxazol-2-yl)-phenylamine has been evaluated for its potential therapeutic effects in various disease models. Initial studies indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, its ability to interact with certain protein kinases has raised interest in its potential as an anticancer agent. These findings underscore the compound’s promise as a candidate for further development into a novel drug.
The pharmacokinetic profile of 3-(5-Nitro-benzooxazol-2-yl)-phenylamine is another critical area of investigation. Studies have begun to assess its absorption, distribution, metabolism, and excretion (ADME) properties using in vitro and in vivo models. Understanding these parameters is essential for optimizing drug delivery systems and predicting clinical efficacy. Preliminary data suggest that the compound exhibits reasonable bioavailability and metabolic stability, which are favorable attributes for drug development.
Future directions in the research of 3-(5-Nitro-benzooxazol-2-yl)-phenylamine include exploring its mechanism of action at a molecular level. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate how this compound interacts with biological targets. Additionally, interdisciplinary approaches combining organic chemistry, biochemistry, and computational biology will be crucial in unlocking its full therapeutic potential.
The significance of 3-(5-Nitro-benzooxazol-2-yl)-phenylamine extends beyond its immediate applications in drug discovery. It serves as a valuable building block for synthesizing more complex molecules with tailored biological activities. The insights gained from studying this compound contribute to our broader understanding of heterocyclic chemistry and its role in medicine.
In conclusion,3-(5-Nitro-benzooxazol-2-yl)-phenylamine (CAS No. 351534-58-2) is a promising compound with diverse biological activities and synthetic versatility. Its investigation represents an important contribution to pharmaceutical research, offering new avenues for developing treatments against various diseases. As research continues to uncover its potential benefits,3-(5-Nitro-benzooxazol-2-yl)-phenylamine is poised to play a significant role in future medical advancements.
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